N-(4-bromophenyl)-2-fluorobenzamide
Overview
Description
N-(4-bromophenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the para position of the phenyl ring and a fluorine atom attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-fluorobenzamide typically involves the condensation of 4-bromoaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert solvent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
N-(4-bromophenyl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and microbial infections.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)acetamide: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring, making it structurally distinct and potentially altering its biological activity.
Uniqueness
N-(4-bromophenyl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in various chemical and biological applications .
Biological Activity
N-(4-bromophenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound consists of a brominated phenyl group and a fluorinated benzamide moiety. The presence of halogen substituents often enhances the compound's lipophilicity and binding affinity to biological targets, making it a promising candidate for drug development.
Molecular Formula: CHBrFNO
Molecular Weight: 295.13 g/mol
Physical State: Crystalline solid
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It can bind to the active sites of these targets, inhibiting their activity and modulating associated biological pathways. The fluorine atom enhances the compound’s binding affinity, which is crucial for its effectiveness in therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Studies utilizing the MCF7 human breast adenocarcinoma cell line demonstrated significant antiproliferative effects. The compound's ability to induce apoptosis in cancer cells suggests that it may act through multiple pathways, including the modulation of signaling cascades involved in cell cycle regulation and survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the bromine and fluorine substituents can significantly affect the compound's biological activity. For instance, variations in the position and type of halogen atoms alter the lipophilicity and electronic properties, which in turn influence binding interactions with biological macromolecules .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against various pathogens using a turbidimetric method. The results indicated promising activity against both bacterial and fungal species, suggesting its potential as a therapeutic agent in infectious diseases .
- Anticancer Mechanism Investigation : Another study focused on the anticancer properties of this compound, revealing that it induced apoptosis in MCF7 cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that this compound may serve as a lead compound for developing new anticancer therapies .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVDFZONSTVCKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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